molecular formula C9H6N2O B13820080 3H-Benzofuro[3,2-c]pyrazole CAS No. 34358-91-3

3H-Benzofuro[3,2-c]pyrazole

Cat. No.: B13820080
CAS No.: 34358-91-3
M. Wt: 158.16 g/mol
InChI Key: OQUPCTQPZJYBEF-UHFFFAOYSA-N
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Description

3H-Benzofuro[3,2-c]pyrazole is a heterocyclic compound that features a fused benzofuran and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Benzofuro[3,2-c]pyrazole typically involves the reaction of 6-methoxybenzofuran-3(2H)-one with lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF). This is followed by the reaction with 3-substituted phenyl isothiocyanate to form thioamide intermediates. These intermediates undergo condensation with hydrazine monohydrate in a dioxane/ethanol mixture (1:1) to yield the desired benzofuropyrazole derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3H-Benzofuro[3,2-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the benzofuran or pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3H-Benzofuro[3,2-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Benzofuro[3,2-c]pyrazole involves its interaction with molecular targets such as tubulin, an essential protein for cell division. By inhibiting tubulin polymerization, the compound can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

    Indenopyrazole: Another fused heterocyclic compound with similar structural features.

    Benzofuro[2,3-c]pyrazole: A closely related compound with a different fusion pattern of the benzofuran and pyrazole rings.

Uniqueness: 3H-Benzofuro[3,2-c]pyrazole is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules and materials with specialized functions.

Properties

CAS No.

34358-91-3

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

3H-[1]benzofuro[3,2-c]pyrazole

InChI

InChI=1S/C9H6N2O/c1-2-4-7-6(3-1)9-8(12-7)5-10-11-9/h1-4H,5H2

InChI Key

OQUPCTQPZJYBEF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O2)N=N1

Origin of Product

United States

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